5-Benzamido-2-methyl-trans-decahydroisoquinoline
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Overview
Description
5-Benzamido-2-methyl-trans-decahydroisoquinoline is a synthetic organic compound known for its significant pharmacological properties, particularly its antiarrhythmic activity. This compound belongs to the class of quinolizidine derivatives, which are structurally related to natural alkaloids like lupinine and cytisine .
Preparation Methods
The synthesis of 5-Benzamido-2-methyl-trans-decahydroisoquinoline typically begins with the preparation of 5-amino-2-methyl-trans-decahydroisoquinoline. This precursor is then subjected to benzoylation to yield the final product. The reaction conditions often involve the use of benzoyl chloride in the presence of a base such as pyridine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
5-Benzamido-2-methyl-trans-decahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the benzamido group, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinolizidine derivatives with altered functional groups.
Scientific Research Applications
5-Benzamido-2-methyl-trans-decahydroisoquinoline has been extensively studied for its antiarrhythmic properties. It has shown potent activity in increasing the threshold of ac-arrhythmia in isolated guinea pig heart tissues . Additionally, this compound has been investigated for its potential cardiovascular effects, including negative inotropic and chronotropic activities . Beyond its pharmacological applications, it may also serve as a valuable intermediate in organic synthesis and medicinal chemistry research.
Mechanism of Action
The antiarrhythmic activity of 5-Benzamido-2-methyl-trans-decahydroisoquinoline is primarily attributed to its ability to modulate ion channels in cardiac tissues. It likely targets sodium and potassium channels, stabilizing the cardiac membrane and preventing abnormal electrical activity . The exact molecular pathways involved are still under investigation, but its high potency suggests a strong interaction with these ion channels.
Comparison with Similar Compounds
5-Benzamido-2-methyl-trans-decahydroisoquinoline can be compared to other quinolizidine derivatives such as:
- Lupinine
- Cytisine
- Sparteine
Among these, this compound stands out due to its superior antiarrhythmic potency and favorable cardiovascular profile . Unlike some of its counterparts, it does not exhibit significant antihypertensive activity, making it a unique candidate for further pharmacological development.
Properties
CAS No. |
72469-08-0 |
---|---|
Molecular Formula |
C17H24N2O |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
N-[(4aS,8aR)-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-5-yl]benzamide |
InChI |
InChI=1S/C17H24N2O/c1-19-11-10-15-14(12-19)8-5-9-16(15)18-17(20)13-6-3-2-4-7-13/h2-4,6-7,14-16H,5,8-12H2,1H3,(H,18,20)/t14-,15-,16?/m0/s1 |
InChI Key |
IVYNIYYTFLHWEX-KSCSMHSMSA-N |
Isomeric SMILES |
CN1CC[C@H]2[C@H](C1)CCCC2NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CN1CCC2C(C1)CCCC2NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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